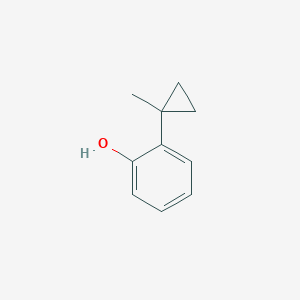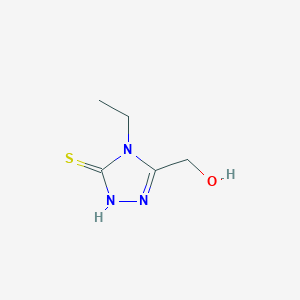
2-Chloro-5-(2-methoxyphenyl)pyrazine
Overview
Description
“2-Chloro-5-(2-methoxyphenyl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Photophysical Properties and Chromophore Development
2-Chloro-5-(2-methoxyphenyl)pyrazine and its derivatives have been explored for their photophysical properties, particularly in the development of push–pull chromophores. These chromophores, obtained through Knoevenagel condensation and palladium-catalyzed cross-coupling reactions, exhibit strong emission solvatochromism, suggesting their potential in intramolecular charge transfer (ICT) applications. The study of their optical absorption and emission properties reveals their suitability for applications in organic electronics and photonics due to their highly polar emitting state (Hoffert et al., 2017).
Antimicrobial and Antitubercular Activities
Research on pyrazine derivatives, including those structurally related to this compound, has shown promising antimicrobial and antitubercular activities. These compounds exhibit significant activity against various strains of Mycobacterium tuberculosis, suggesting their potential in the development of new antimycobacterial drugs. The introduction of chloro and methoxy groups on the pyrazine core has been found to contribute to their biological activity, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Zítko et al., 2013).
Electrochromic Materials
The use of pyrazine derivatives, including this compound, extends to the development of electrochromic materials. These materials are of interest for their application in NIR electrochromic devices, where they exhibit high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region. The synthesis and characterization of these compounds suggest their potential in smart windows, displays, and other electrochromic applications (Zhao et al., 2014).
Antioxidant and Antibacterial Properties
Pyrazoline derivatives, closely related to this compound, have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds have shown strong antioxidant activity and efficacy against Gram-positive and Gram-negative bacteria. The findings suggest their potential use in pharmaceutical applications as antioxidant agents and in the treatment of bacterial infections (Khotimah et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “Chloro-5-methoxyphenylboronic acid, 97%”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETILTMEMFYESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




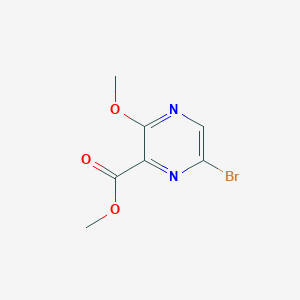

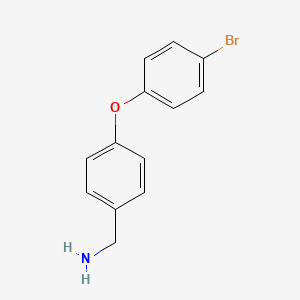
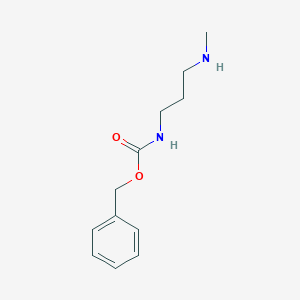
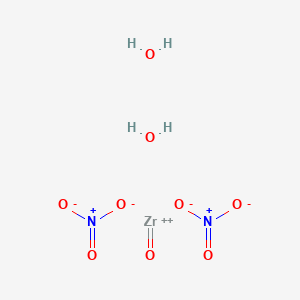

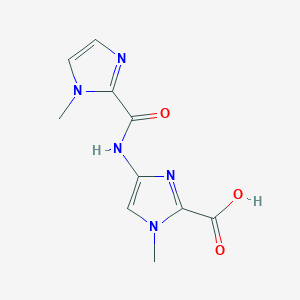
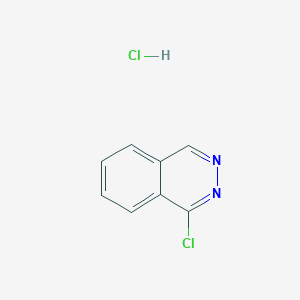
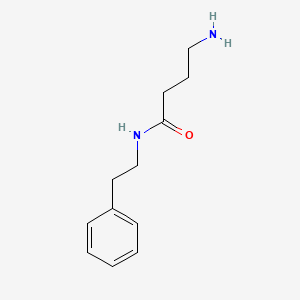
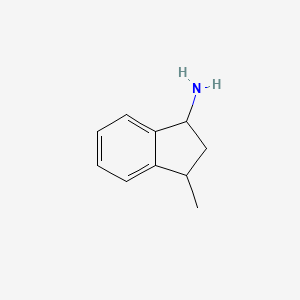
![(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1648420.png)
